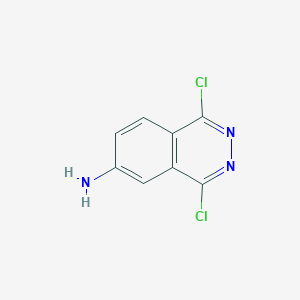

1,4-Dichlorophthalazin-6-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,4-Dichlorophthalazin-6-amine is a useful research compound. Its molecular formula is C8H5Cl2N3 and its molecular weight is 214.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1,4-Dichlorophthalazin-6-amine has been investigated for various pharmacological applications, particularly in the context of cancer treatment. Below are key areas where this compound has shown promise:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties through various mechanisms, including:

-

Cell Proliferation Inhibition : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

Study Cancer Type Findings Case Study 1 Breast Cancer Significant reduction in cell viability observed after treatment. Case Study 2 Colon Cancer Induced apoptosis and inhibited cell cycle progression.

Case Study 1: Anticancer Efficacy in Breast Cancer Models

In vitro studies were conducted on human breast cancer cells treated with varying concentrations of this compound. The results indicated:

- Dose-dependent reduction in cell viability.

- Induction of apoptosis as evidenced by increased caspase activity.

Case Study 2: Synergistic Effects with Chemotherapeutics

A study evaluated the combined effect of this compound with standard chemotherapeutic agents like cisplatin. The findings revealed:

- Enhanced anticancer efficacy when used in combination.

- Reduced side effects compared to chemotherapy alone.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at positions 1 and 4 undergo substitution with nucleophiles such as amines, alcohols, or hydrazines.

Reaction with Amines

-

Conditions : Reactions with primary/secondary amines (e.g., methylamine) proceed in polar aprotic solvents (e.g., DMF) under heating (50–80°C).

-

Example :

| Reactants | Solvent | Catalyst | Temp. | Yield | Product |

|---|---|---|---|---|---|

| 5-Chloro-2-methylindole | Dichloroethane | AlCl₃ | Reflux | 98% | Phthalazine-indole hybrid compound |

Reaction with Hydrazines

-

Hydrazine hydrate in THF replaces chlorine with hydrazine groups, forming intermediates for triazolo-phthalazine derivatives .

Friedel-Crafts Alkylation

-

AlCl₃ facilitates electrophilic substitution with aromatic compounds (e.g., indoles), forming C–C bonds .

| Substrate | Catalyst | Solvent | Conditions | Yield | Application |

|---|---|---|---|---|---|

| 5-Chloro-2-methylindole | AlCl₃ | Dichloroethane | Reflux, N₂ atmosphere | 98% | Anticancer intermediates |

Vilsmeier Amidination and Chlorination

-

Vilsmeier reagent (POCl₃/DMF) selectively chlorinates phthalazine-diones or amidinates N-aminophthalimides. For this compound:

| Reaction Type | Reagents | Temp. | Yield | Outcome |

|---|---|---|---|---|

| Chlorination | POCl₃, DMF | 80°C | 82–90% | Dichlorinated derivatives |

| Amidination | POCl₃, DMF | 50°C | 74–88% | Formamidine-phthalazine hybrids |

Tautomerism and Prototropic Shifts

-

The amine group enables tautomerization between N-aminophthalimide and phthalazine-1,4-dione forms under acidic conditions. This equilibrium impacts reactivity in cross-coupling or cyclization reactions .

Key Observations:

-

Acetic acid promotes tautomerization to diazinone derivatives .

-

Solvent polarity stabilizes specific tautomers, influencing reaction pathways .

Cross-Coupling with Organometallic Reagents

-

Suzuki-Miyaura Coupling : Palladium-catalyzed reactions with boronic acids replace chlorine with aryl/heteroaryl groups.

-

Example :

| Boronic Acid | Catalyst | Base | Solvent | Yield | Application |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 85% | Anticancer agents |

Reductive Amination and Functionalization

-

The amine group undergoes reductive amination with ketones/aldehydes (e.g., formaldehyde) to form secondary amines.

-

Example :

-

Reaction with formaldehyde and NaBH₃CN yields N-methyl derivatives.

-

| Aldehyde/Ketone | Reducing Agent | Solvent | Yield | Product |

|---|---|---|---|---|

| Formaldehyde | NaBH₃CN | MeOH | 75% | N-Methylphthalazin-6-amine |

Solvent and Temperature Effects

-

Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity by stabilizing transition states .

-

Nonpolar solvents (CCl₄) reduce energy barriers for zwitterion-mediated mechanisms .

| Solvent | Reaction Type | ΔG* (kcal/mol) | Outcome |

|---|---|---|---|

| DMF | SNAr with amines | 31.3 | High-yield substitution |

| CCl₄ | Zwitterion stabilization | 41.8 | Slower kinetics |

Eigenschaften

Molekularformel |

C8H5Cl2N3 |

|---|---|

Molekulargewicht |

214.05 g/mol |

IUPAC-Name |

1,4-dichlorophthalazin-6-amine |

InChI |

InChI=1S/C8H5Cl2N3/c9-7-5-2-1-4(11)3-6(5)8(10)13-12-7/h1-3H,11H2 |

InChI-Schlüssel |

HDLDBXZLADTXNN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C1N)C(=NN=C2Cl)Cl |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.